molecular formula C18H22FN3OS2 B11477940 3-cyclohexyl-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

3-cyclohexyl-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B11477940
M. Wt: 379.5 g/mol
InChI Key: OYGSSTSTSRINCT-UHFFFAOYSA-N
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Description

3-CYCLOHEXYL-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group, a fluorophenylmethylsulfanyl group, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate halogenated compound.

    Introduction of the Fluorophenylmethylsulfanyl Group: The fluorophenylmethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a nucleophilic substitution reaction using cyclohexylamine.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety, leading to the formation of corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylmethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-CYCLOHEXYL-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the thiadiazole ring is known to impart significant biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The fluorophenylmethylsulfanyl group can enhance the compound’s binding affinity to its targets, while the propanamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOHEXYL-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE
  • 3-CYCLOHEXYL-N-(5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE
  • 3-CYCLOHEXYL-N-(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE

Uniqueness

The uniqueness of 3-CYCLOHEXYL-N-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE lies in the presence of the fluorophenylmethylsulfanyl group, which can significantly influence its biological activity and binding affinity. The combination of the cyclohexyl group and the propanamide moiety also contributes to its distinct chemical and pharmacokinetic properties.

Properties

Molecular Formula

C18H22FN3OS2

Molecular Weight

379.5 g/mol

IUPAC Name

3-cyclohexyl-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C18H22FN3OS2/c19-15-9-6-14(7-10-15)12-24-18-22-21-17(25-18)20-16(23)11-8-13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11-12H2,(H,20,21,23)

InChI Key

OYGSSTSTSRINCT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F

Origin of Product

United States

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